molecular formula C16H14O5 B14169692 6-Methoxy-Quinoxaline CAS No. 64894-58-2

6-Methoxy-Quinoxaline

Cat. No.: B14169692
CAS No.: 64894-58-2
M. Wt: 286.28 g/mol
InChI Key: PMPFXXWLTIMSFY-UHFFFAOYSA-N
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Description

6-Methoxy-Quinoxaline (CAS 6639-82-3) is a high-purity (98%) chemical reagent with the molecular formula C9H8N2O and a molecular weight of 160.18 g/mol . This compound features a quinoxaline core, a nitrogen-rich heterocyclic structure formed by a benzene ring fused to a pyrazine ring, which is a template of significant interest in medicinal chemistry . The quinoxaline scaffold is a key pharmacophore in diverse pharmaceutical compounds due to its multidimensional functionalization capabilities and broad biological activities . Researchers are particularly interested in quinoxaline derivatives for their promising antiviral properties. Studies indicate that these compounds can act as potential inhibitors for several respiratory viruses, including influenza and coronaviruses such as SARS and SARS-CoV-2 . The planar polyaromatic structure of quinoxaline derivatives allows them to interact with key viral targets, potentially disrupting processes like viral replication through mechanisms such as binding to the SARS-CoV-2 main protease or inhibiting the NS1 protein of the influenza virus . Beyond virology, the quinoxaline moiety is also investigated in other therapeutic areas, including as a scaffold for developing P-glycoprotein (P-gp) inhibitors to combat multidrug resistance in cancer chemotherapy . This compound is supplied as a solid and is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

64894-58-2

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

5,6-dihydroxy-8-methoxy-2,7-dimethylbenzo[g]chromen-4-one

InChI

InChI=1S/C16H14O5/c1-7-4-10(17)14-12(21-7)6-9-5-11(20-3)8(2)15(18)13(9)16(14)19/h4-6,18-19H,1-3H3

InChI Key

PMPFXXWLTIMSFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)O)C)OC

Origin of Product

United States

Preparation Methods

Fe₃O₄@SiO₂/Schiff Base Complex

  • Conditions : Ethanol/water (3:1 v/v), room temperature.
  • Mechanism : The Schiff base ligand activates carbonyl groups of 1,2-diketones, accelerating nucleophilic attack by o-phenylenediamine.
  • Yield : 92–95% for electron-donating substituents; reduced to 70–75% for electron-withdrawing groups.

TiO₂-Pr-SO₃H

  • Conditions : Solvent-free, 10-minute reaction.
  • Advantages : Avoids toxic solvents; achieves 95% yield with 10 mg catalyst loading.

Acid-Catalyzed Cyclization

Hydrofluoric Acid (HFIP)

  • Protocol : o-Phenylenediamine and 1,2-diketones react in hexafluoroisopropanol (HFIP) at room temperature.
  • Efficiency : 95% yield in 1 hour; HFIP is recoverable and reusable.

Bentonite Clay K-10

  • Conditions : Ethanol, room temperature.
  • Yield : 85–90%.
  • Eco-Friendly : Eliminates hazardous acids and reduces waste.

Multi-Step Synthesis via Halogenated Intermediates

From 2,3-Dichloro-6-methoxyquinoxaline

  • Step 1 : Chlorination of this compound using POCl₃ yields 2,3-dichloro-6-methoxyquinoxaline.
  • Step 2 : Hydrazine substitution at the 3-position gives 2-chloro-3-hydrazino-6-methoxyquinoxaline.

Demethylation with Boron Tribromide

  • Reaction : Treatment of 6-methoxy derivatives with BBr₃ in CH₂Cl₂ at −78°C produces 6-hydroxyquinoxaline, which can be re-methylated.

Comparative Analysis of Methods

Method Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Source
Fe₃O₄@SiO₂/Schiff base Ethanol/water 25 2 95
HFIP Hexafluoroisopropanol 25 1 95
Bentonite Clay K-10 Ethanol 25 3 90
TiO₂-Pr-SO₃H Solvent-free 80 0.17 95
Classical Condensation NaOH/HCl 110–120 8 82

Mechanistic Insights

  • Nucleophilic Attack : The amine groups of o-phenylenediamine attack electrophilic carbonyl carbons of 1,2-diketones, forming a diimine intermediate.
  • Aromatization : Acid or base-mediated dehydration yields the quinoxaline core.
  • Methoxy Group Stability : Methoxy substituents resist oxidation under mild conditions but require protection during halogenation.

Environmental and Industrial Considerations

  • Waste Reduction : Nanoparticle catalysts (e.g., Fe₃O₄) reduce solvent use and enable recycling.
  • Scalability : The HFIP method is optimal for industrial scale due to rapid kinetics and solvent recovery.

Chemical Reactions Analysis

General Reactions of Quinoxalines

Since information on the specific reactions of 6-methoxyquinoxaline is limited, examining the general chemical reactions of quinoxalines can provide insight. These include:

  • Condensation Reactions: Quinoxalines can be synthesized through the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds . This is a straightforward route for creating quinoxaline derivatives .

  • Cyclization Reactions: Quinoxaline 1,4-dioxides can be created through the cyclization of benzofuroxans .

  • Reactions with Nucleophiles: 6,7-dichloro-5,8-quinoxalinedione can be easily substituted with nucleophiles .

  • Catalytic Reactions: Nano-catalyzed synthesis of quinoxalines can be achieved using condensation of o-phenylenediamine . Various catalysts, such as a Fe3O4@SiO2/Schiff base complex of metal ions, have been used to catalyze the synthesis of quinoxalines using OPD and 1,2-diketones in aqueous media at room temperature .

  • Metal-Free Catalysis: Quinoxaline compounds can be prepared by reacting o-phenylenediamine with β-nitro烯 derivatives, using L-proline as a catalyst and ethanol as a solvent under room temperature conditions without any gas protection .

Specific Reactions and Transformations

  • Reductive Cyclizations: 1,2-dicarbonyl compounds can undergo reductive cyclizations with 2-nitroanilines to form quinoxalines .

  • Oxidative Cyclizations: Oxidative cyclizations of heteroannulation of nitroketene N, S-aryliminoacetals with POCl3 can lead to quinoxalines .

  • Alkynes with 1,2-diamines: Alkynes can react with 1,2-diamines via key oxidation to yield quinoxalines .

  • Reaction with Diketene: Tetrahydroquinolines can react with diketene and NaOH to produce pyrido[3,2,1-i,j]quinoxaline oxides .

Reaction Conditions and Catalysis

  • Catalysts: Various catalysts can be employed in quinoxaline synthesis, including iodine, o-iodoxybenzoic acid, montmorillonite K-10, and cerium(IV) ammonium nitrate .

  • Solvents: The choice of solvent can influence reaction times and product yields. Acetonitrile, DMSO, and acetic acid have been used as solvents in quinoxaline synthesis .

  • Temperature: Reactions can occur at room temperature or elevated temperatures, depending on the specific reaction and catalyst system .

Tables of Reaction Conditions and Yields

While specific data for 6-methoxyquinoxaline is not available, the following tables illustrate typical reaction conditions and yields for quinoxaline synthesis using different catalysts.

Table 1: Synthesis of Quinoxaline Derivatives Catalyzed by IBX

EntryRR1ProductTime (min)Yield (%)m.p. (°C)
3aHHQuinoxaline598128-129
3bHCH32-Methylquinoxaline1598117-118
3cHNO22-Nitroquinoxaline598193-194
3dOCH3H2,3-Bis(4-methoxyphenyl)quinoxaline1599151-152.5
3eOCH3CH32,3-Bis(4-methoxyphenyl)-6-methylquinoxaline1098125-127
3fOCH3NO22,3-Bis(4-methoxyphenyl)-6-nitroquinoxaline1598192-194

Table 2: Synthesis of Quinoxaline Derivatives with Various Catalysts

EntryCatalystSolventTimeYield (%)
1Iodine (10 mol%)CH3CN5 min95
2Iodine (10 mol%)DMSO50 min90
3o-Iodoxybenzoic acid (1 mol%)CH3COOH15 min98
4Montmorillonite K-10 (10% m/m)H2O2.5 h100
5Cerium(IV) ammonium nitrate (5 mol%)H2OUnknownUnknown

These tables provide a general overview of the reaction conditions, catalysts, and expected yields in quinoxaline synthesis.

Scientific Research Applications

Pharmaceutical Applications

Quinoxaline derivatives have been extensively explored for their therapeutic potential, exhibiting antiviral, anticancer, and antileishmanial properties . Several commercially marketed drugs incorporate quinoxaline scaffolds, highlighting their significance in medicinal chemistry .

Antiviral Agents
Quinoxaline derivatives have shown promise as antiviral agents against various viruses . For instance, specific quinoxaline derivatives have demonstrated remarkable activity against coxsackievirus B5 (CBV5), a virus implicated in a range of diseases .

  • Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate 11
  • 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acid 12
  • Ethyl 6-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)nicotinate 13

These compounds displayed EC50 values of 0.09 µM, 0.06 µM, and 0.3 µM, respectively, against CBV5 . Further investigation revealed that compound 11 inhibits CBV5 by targeting the early events of attachment, entry, or uncoating, inserting into a hydrophobic pocket on the VP1 chain of the capsid protomer . Additionally, a class of 3-(1′,2′-dihydroxyeth-1′-yl)-1-phenylpyrazolo[3,4-b]quinoxaline compounds demonstrated anti-hepatitis B activity .

Antiparasitic Agents
Certain quinoxaline derivatives have demonstrated promising effects against Trypanosoma cruzi, the parasite responsible for Chagas' disease . One such derivative, 3-chloro-6-methoxy-2-(methylsulfonyl)quinoxaline (4 ), exhibited strong activity against T. cruzi and induced ultrastructural alterations in the parasite, leading to autophagic-like cell death . This compound, alone or in combination with benznidazole, presents a potential alternative therapy for Chagas' disease .

Otoprotective Agents
Quinoxaline derivatives have shown potential in protecting against drug-induced ototoxicity . A study screened a library of quinoxaline derivatives and identified quinoxaline-5-carboxylic acid (Qx28) as a candidate exhibiting excellent protection against acute and long-term aminoglycoside-induced hair cell loss . Qx28 also protects against cisplatin-induced hair cell loss and targets the NF-κB canonical pathway in response to ototoxic insult .

Material Science Applications

Quinoxaline derivatives have found applications in material science, particularly in the development of electron transport materials and electroluminescent materials . These compounds have been utilized in phosphorescence light emitting diodes, solar cells, dyes, organic semiconductors, and chemically controllable switches . A novel electroluminescent material, 6,7-dicyano-2,3-di-[4-(2,3,4,5-tetraphenylphenyl)phenyl]quinoxaline (CPQ), has been reported for use as a multifunctional material .

Other Applications

Mechanism of Action

The mechanism of action of 6-Methoxy-Quinoxaline involves its interaction with various molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. In the case of its anticancer activity, it may induce apoptosis in cancer cells by causing DNA damage or inhibiting specific signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The methoxy group in 6-Methoxy-Quinoxaline distinguishes it from other quinoxaline derivatives. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Melting Point (°C) Key Properties/Applications References
This compound 6-OCH₃ 160.17 Not reported Enhanced solubility; antimicrobial
2,3-Dichloro-6-Methoxyquinoxaline 2-Cl, 3-Cl, 6-OCH₃ 229.07 Not reported Electrophilic reactivity; intermediates for drug synthesis
5-Methylquinoxaline 5-CH₃ 144.17 Pale yellow solid Antimicrobial, antitumor potential
2-Hydroxy-6-Methoxyquinoxaline 2-OH, 6-OCH₃ 176.17 Not reported Hydrogen bonding; potential antioxidant activity
6-Methoxy-3-nitroquinoxaline 6-OCH₃, 3-NO₂ 205.17 36–38 Nitration product; precursor to amino derivatives

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) is electron-donating, increasing electron density in the aromatic ring, which contrasts with electron-withdrawing groups like -NO₂ or -Cl. This affects reactivity in electrophilic substitutions (e.g., nitration occurs preferentially at the 5-position in this compound due to methoxy’s directing effects) .
  • Solubility : Methoxy and hydroxy groups improve water solubility compared to halogenated or alkylated analogs .

Q & A

Q. What are the recommended storage conditions for 6-Methoxy-Quinoxaline to maintain its chemical integrity?

Store this compound in a sealed container under dry conditions at room temperature to prevent hydrolysis or oxidative degradation. Avoid exposure to moisture and light, as these factors may alter its stability. Hazard codes H315 (skin irritation) and H319 (eye irritation) indicate the need for proper containment during handling .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The compound is typically synthesized via condensation reactions between o-phenylenediamine derivatives and glyoxal analogs under acidic or basic conditions. Modifications in solvent systems (e.g., ethanol vs. DMF) and catalysts (e.g., p-toluenesulfonic acid) can optimize yields. For example, methoxy group introduction may require protective group strategies to prevent undesired side reactions .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Use nitrile gloves (tested for 480-minute penetration resistance) and safety goggles. Ensure local exhaust ventilation to minimize airborne dust. Adhere to GHS precautionary statements P261 (avoid breathing dust) and P305+P351+P338 (eye wash protocol). Store separately from oxidizers to prevent reactive hazards .

Advanced Research Questions

Q. How can researchers address conflicting reports regarding the antimicrobial efficacy of this compound derivatives?

Discrepancies may arise from structural variations (e.g., hydroxyl vs. methoxy substituents) or assay conditions. To resolve contradictions:

  • Standardize microbial strains (e.g., ATCC cultures) and growth media.
  • Compare minimum inhibitory concentrations (MICs) under consistent pH and temperature.
  • Perform SAR studies to isolate the effects of the 6-methoxy group on membrane permeability .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • NMR Spectroscopy : Confirm methoxy group placement via 1^1H NMR (δ ~3.9 ppm for OCH3_3) and 13^{13}C NMR (δ ~55 ppm).
  • Mass Spectrometry : Validate molecular weight (160.17 g/mol) using ESI-MS or HRMS.
  • X-ray Crystallography : Resolve crystal packing effects on quinoxaline ring planarity. Cross-validate results with computational models (e.g., DFT for electron density mapping) .

Q. What computational chemistry approaches are valuable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • HOMO-LUMO Analysis : Identify electrophilic sites on the quinoxaline ring. The methoxy group’s electron-donating effects lower LUMO energy at adjacent positions, favoring attack at C-2 or C-3.
  • Molecular Dynamics Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction kinetics. Compare simulated transition states with experimental kinetic isotope effects .

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced bioactivity?

  • Positional Isomerism : Introduce substituents at C-2 or C-5 to modulate electronic effects while retaining methoxy group orientation.
  • Protective Group Strategies : Use phthalimido or tert-butoxycarbonyl (Boc) groups to temporarily block reactive amines during functionalization.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hours to 2 hours) while maintaining yields >80% .

Methodological Considerations

  • Contradiction Analysis : When encountering divergent biological data, systematically evaluate variables such as cell line viability assays (MTT vs. resazurin) or solvent polarity in drug delivery .
  • Experimental Design : Follow the FINER criteria (Feasible, Novel, Ethical, Relevant) to formulate hypotheses. For example, prioritize derivatives with LogP values <3 to enhance bioavailability .

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